Ethyl N-(3-oxopropoxy)ethanimidate
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Overview
Description
Ethyl N-(3-oxopropoxy)ethanimidate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings . This compound has unique structural features that make it interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-oxopropoxy)ethanimidate can be achieved through the esterification reaction between ethyl ethanimidate and 3-oxopropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of esters like this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-oxopropoxy)ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted esters
Scientific Research Applications
Ethyl N-(3-oxopropoxy)ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl N-(3-oxopropoxy)ethanimidate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes .
Comparison with Similar Compounds
Ethyl N-(3-oxopropoxy)ethanimidate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
60302-06-9 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl N-(3-oxopropoxy)ethanimidate |
InChI |
InChI=1S/C7H13NO3/c1-3-10-7(2)8-11-6-4-5-9/h5H,3-4,6H2,1-2H3 |
InChI Key |
VYYGPIMMEBMHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCCC=O)C |
Origin of Product |
United States |
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